N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS: 1436003-81-4) is a thiazole-based heterocyclic compound with a molecular formula of C₁₈H₁₇N₃O₃S and a molecular weight of 355.4 g/mol . Its structure features:
- A 1,3-thiazole core substituted at the 2-position with a 1H-pyrrol-1-yl group.
- A 4-propyl chain at the 4-position of the thiazole ring.
- A 1,3-benzodioxol-5-yl (piperonyl) group as the N-linked carboxamide substituent.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-2-5-13-16(25-18(20-13)21-8-3-4-9-21)17(22)19-12-6-7-14-15(10-12)24-11-23-14/h3-4,6-10H,2,5,11H2,1H3,(H,19,22) |
InChI Key |
CDZFLAZPKAWJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The 1,3-thiazole core is constructed using a modified Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas:
-
Reactants :
-
Ethyl 2-bromo-4-propyl-5-oxopentanoate (α-haloketone derivative).
-
1H-Pyrrole-1-carbothioamide (thiourea analog).
-
-
Conditions :
-
Outcome : Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is obtained in 65–75% yield.
Saponification of the Ester Group
The ethyl ester is hydrolyzed to the carboxylic acid using alkaline conditions:
-
Reactants :
-
Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.
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Aqueous sodium hydroxide (2 M).
-
-
Conditions :
-
Solvent: Methanol/water (4:1).
-
Temperature: 60°C for 3–5 hours.
-
-
Outcome : 4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is isolated in 85–90% yield after acidification.
Synthesis of Intermediate B: 1,3-Benzodioxol-5-Amine
Nitration and Reduction of Sesamol
-
Nitration :
-
Reduction :
-
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol.
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Yield: 70–80%.
-
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples Intermediate A and B using a carbodiimide reagent:
-
Reactants :
-
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (1 equiv).
-
1,3-Benzodioxol-5-amine (1.2 equiv).
-
-
Reagents :
-
N,N′-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv).
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv) as a catalyst.
-
-
Conditions :
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: Room temperature (20–25°C) for 12–24 hours.
-
-
Workup :
-
The reaction mixture is filtered to remove dicyclohexylurea (DCU), and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
-
Yield: 60–70%.
-
Optimization and Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization and coupling steps, reducing reaction times by 50–70% while maintaining yields.
Palladium-Catalyzed Cross-Coupling
For scale-up synthesis, Suzuki-Miyaura coupling has been explored to introduce the pyrrole group earlier in the sequence, though this requires pre-functionalized boronic acid derivatives.
Analytical Data and Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 367.41 g/mol |
| Melting Point | 198–202°C (decomposes) |
| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |
| IR (KBr) | 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.20–6.80 (m, 6H, aromatic), 3.10 (t, 2H, CH₂), 1.60–1.20 (m, 5H, CH₂ and CH₃) |
Challenges and Solutions
Regioselectivity in Thiazole Formation
The Hantzsch method occasionally yields regioisomers due to competing reaction pathways. Using bulky bases like cesium carbonate improves selectivity for the desired 2-pyrrolyl-thiazole.
Amide Bond Hydrolysis
The carboxamide group is sensitive to acidic conditions. Performing the coupling reaction under inert atmosphere (N₂ or Ar) minimizes degradation.
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) have achieved 55–60% overall yield using continuous flow reactors for the thiazole formation and amide coupling steps, demonstrating feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated benzodioxole derivatives, Lewis acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The thiazole ring system, present in this compound, is known for its significant antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of bacterial and fungal pathogens. For instance, compounds similar to N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Studies demonstrate that thiazole derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structure suggests that it may possess anticancer properties as well. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain thiazole-based compounds have shown promising results against breast cancer cell lines by disrupting cellular processes essential for cancer cell survival . The incorporation of benzodioxole and pyrrole moieties enhances the biological activity of these compounds, potentially leading to more effective cancer therapeutics.
Biological Evaluation
Case Studies
Several studies have focused on the synthesis and biological evaluation of related thiazole compounds. In one study, a series of thiazole derivatives were synthesized and tested for their antibacterial activity against various strains. The results indicated that specific substitutions on the thiazole ring significantly enhanced antimicrobial efficacy . Another study highlighted the anticancer activity of thiazole derivatives through in vitro assays on different cancer cell lines, demonstrating their potential as novel anticancer agents .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. It is hypothesized that the compound may interact with specific cellular targets involved in signal transduction pathways related to inflammation and cancer progression. Molecular docking studies have been employed to predict binding affinities and modes of interaction with target proteins, providing insights into how structural modifications can enhance biological activity .
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole, pyrrole, and thiazole rings can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its binding to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Variations
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
Physicochemical Properties
- The benzodioxol group likely increases polarity compared to chlorophenyl, reducing logP.
- The carboxylic acid analog () has higher solubility due to ionizability but lower membrane permeability.
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 333.4 g/mol. Its structure includes:
- A benzodioxole moiety
- A pyrrole ring
- A thiazole ring
These features contribute to its diverse biological properties and potential applications in pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, the compound may inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells.
2. Enzyme Inhibition
- The compound's interactions with various enzymes have been investigated. It may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
3. Antimicrobial Activity
- Preliminary studies suggest that derivatives of thiazole compounds can possess antimicrobial properties. The presence of the benzodioxole group may enhance this activity by increasing lipophilicity and membrane permeability .
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Binding Affinity : The compound may bind to specific receptors or enzymes involved in disease pathways, altering their activity.
- Signal Transduction Interference : By inhibiting key proteins such as KSP, the compound can disrupt mitotic processes in cancer cells, leading to cell death.
Research Findings
A summary of relevant research findings on the biological activity of this compound is presented below:
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
Case Study 1: KSP Inhibition
In a study examining KSP inhibitors, compounds structurally similar to this thiazole derivative showed promising results in arresting mitosis in cancer cells. This was attributed to their ability to disrupt microtubule dynamics, leading to cellular death .
Case Study 2: COX Inhibition
Research on COX inhibitors has indicated that modifications in the thiazole structure can enhance binding affinity and selectivity for COX-II over COX-I, potentially reducing side effects associated with non-selective NSAIDs .
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Answer (Basic):
The compound is typically synthesized via multi-step reactions involving:
Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
Functionalization : Coupling of the benzodioxol-5-yl group using carbodiimide-mediated amidation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Pyrrole incorporation : Palladium-catalyzed cross-coupling or direct alkylation of pre-functionalized intermediates .
Answer (Advanced):
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while toluene improves regioselectivity in cyclization steps .
- Catalyst screening : Pd(PPh₃)₄ or CuI for coupling reactions reduces byproducts .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during amide bond formation, while reflux (90–120°C) accelerates cyclization .
- pH adjustment : Neutral to slightly basic conditions (pH 7–9) prevent hydrolysis of acid-sensitive groups .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Advanced: How can structural discrepancies in crystallographic data be resolved?
Answer (Basic):
- NMR : ¹H/¹³C NMR confirms substituent positions and purity. The benzodioxole protons resonate at δ 6.8–7.2 ppm, while pyrrole protons appear at δ 6.2–6.5 ppm .
- XRD : SHELX programs refine crystal structures, with WinGX/ORTEP visualizing anisotropic displacement ellipsoids .
Answer (Advanced):
Discrepancies arise from:
- Disorder modeling : Use SHELXL’s PART instruction to model disordered atoms and apply restraints to thermal parameters .
- Twinned data : SHELXE’s twin refinement option resolves overlapping reflections in non-merohedral twinning .
- Validation tools : Check CIF files with PLATON to identify missed symmetry or hydrogen-bonding errors .
Basic: What biological activities are associated with this compound’s structural motifs?
Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer (Basic):
- Benzodioxole : Linked to serotonin receptor modulation and anticonvulsant activity .
- Thiazole-pyrrole hybrid : Exhibits antimicrobial and anticancer properties via kinase inhibition .
Answer (Advanced):
SAR strategies:
- Substituent variation : Replace the propyl group with cyclopropyl to enhance metabolic stability (logP reduction) .
- Bioisosteric replacement : Substitute benzodioxole with indole to improve blood-brain barrier penetration .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins like CYP450 .
Basic: How is purity assessed during synthesis?
Q. Advanced: What analytical challenges arise when quantifying trace impurities?
Answer (Basic):
- HPLC : Reverse-phase C18 columns (ACN/water gradient) separate unreacted intermediates; purity ≥95% is typical .
- LC-MS : Confirms molecular ion ([M+H]⁺) and detects side products like hydrolyzed amides .
Answer (Advanced):
Challenges and solutions:
- Co-elution : Use UPLC with sub-2µm particles for higher resolution .
- Low-abundance impurities : Employ HRMS (Q-TOF) with MSE data-independent acquisition to fragment all ions .
- Matrix effects : Standard addition method corrects for ion suppression in complex mixtures .
Basic: What are common sources of data contradictions in published studies on this compound?
Q. Advanced: How can conflicting structural or bioactivity data be reconciled?
Answer (Basic):
Contradictions arise from:
- Synthetic variability : Differing reaction conditions yield regioisomers or polymorphs .
- Assay variability : IC₅₀ values vary with cell lines (e.g., HepG2 vs. MCF-7) .
Answer (Advanced):
Resolution methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
